
Fmoc-N-methyl-L-2-aminobutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-methyl-L-2-aminobutyric acid: is a derivative of the amino acid L-2-aminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
作用机制
Target of Action
Fmoc-N-methyl-L-2-aminobutyric acid is a modified amino acid that primarily targets the formation of peptides and proteins . It is used as a building block in peptide synthesis, particularly in the creation of stable peptide sequences .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the compound and the target molecule . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which is frequently used as a protecting group for amines .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. The compound plays a crucial role in the formation of peptides, influencing the assembly of building blocks in the peptide chain . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. The compound’s ability to form a covalent bond with the target molecule and its role as a protecting group for amines facilitate the assembly of peptide chains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored below +30°C . Moreover, the reaction introducing the Fmoc group should be conducted in a well-ventilated environment to avoid direct exposure for a long time .
生化分析
Biochemical Properties
It is known that Fmoc-protected amino acids, such as Fmoc-N-methyl-L-2-aminobutyric acid, play a crucial role in peptide synthesis . They interact with various biomolecules during the synthesis process .
Cellular Effects
It is known that Fmoc-protected amino acids are crucial in peptide synthesis, which is a fundamental cellular process .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
It is known that Fmoc-protected amino acids are widely used in peptide synthesis, which is a time-dependent process .
Metabolic Pathways
It is known that Fmoc-protected amino acids are involved in the process of peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-L-2-aminobutyric acid typically involves the protection of the amino group of L-2-aminobutyric acid with the Fmoc group. This can be achieved by reacting L-2-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反应分析
Types of Reactions: Fmoc-N-methyl-L-2-aminobutyric acid primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF) .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl in the presence of a base like sodium bicarbonate.
Major Products Formed:
Deprotection: The major product is the free amino acid, L-2-aminobutyric acid.
Protection: The major product is this compound.
科学研究应用
Chemistry: Fmoc-N-methyl-L-2-aminobutyric acid is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the synthesis of peptide-based therapeutics, which are used to treat various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
相似化合物的比较
- Fmoc-L-2-aminobutyric acid
- Fmoc-N-methyl-L-leucine
- Fmoc-N-methyl-L-alanine
Uniqueness: Fmoc-N-methyl-L-2-aminobutyric acid is unique due to the presence of the N-methyl group, which can influence the steric and electronic properties of the amino acid. This can affect the overall conformation and stability of the synthesized peptides, making it a valuable tool in the design of peptide-based drugs and materials .
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
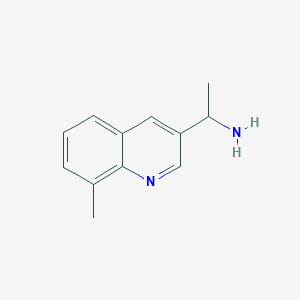
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
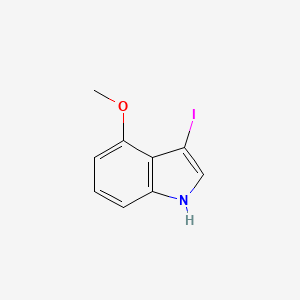
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2695154.png)

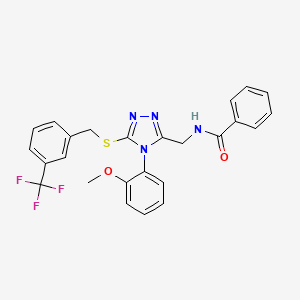
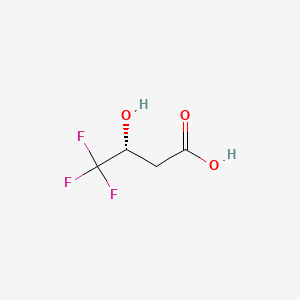
![N'-[2-(4-fluorophenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2695163.png)
![5-(2-benzoylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2695164.png)
![ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
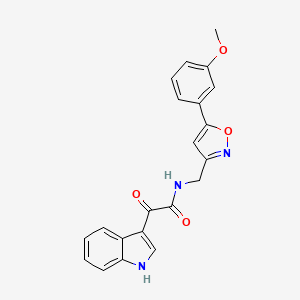
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)
